molecular formula C8H11FN2O3S B2854263 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride CAS No. 2287315-12-0

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride

Cat. No.: B2854263
CAS No.: 2287315-12-0
M. Wt: 234.25
InChI Key: LFSFUSMVQQDLHZ-UHFFFAOYSA-N
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Description

This compound features a bicyclic pyrazolo-oxazine core substituted with two methyl groups at the 6-position and a sulfonyl fluoride moiety at the 3-position. Its molecular formula is C₇H₁₀FN₂O₃S, with an estimated molecular weight of 230.23 g/mol. The sulfonyl fluoride group enhances its reactivity as a covalent inhibitor, making it valuable in medicinal chemistry for targeting cysteine residues in proteins .

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O3S/c1-8(2)4-11-7(14-5-8)6(3-10-11)15(9,12)13/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFUSMVQQDLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)S(=O)(=O)F)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be employed as a tool to study enzyme mechanisms and protein interactions. Its reactivity with specific biological targets allows researchers to gain insights into cellular processes and pathways.

Medicine: . Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with amino groups, forming stable sulfonamide bonds. This reactivity can be exploited in various biological and chemical processes, leading to the modulation of enzyme activities and protein functions.

Molecular Targets and Pathways: The compound targets specific amino acids and enzymes, influencing biochemical pathways and cellular functions. Its ability to form covalent bonds with amino groups allows it to modulate the activity of target proteins and enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Variations

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride
  • Molecular Formula : C₆H₇ClN₂O₃S
  • Molecular Weight : 222.64 g/mol
  • Key Differences :
    • Replaces the 6,6-dimethyl groups with hydrogen atoms, reducing steric bulk.
    • Sulfonyl chloride instead of fluoride, increasing electrophilicity but reducing stability in aqueous environments.
  • Applications : Primarily used as a synthetic intermediate due to its high reactivity .
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives
  • Core Structure : Replaces the pyrazolo-oxazine with an imidazo-thiazine ring.
  • Key Properties: Thiazine sulfur atom increases lipophilicity compared to oxazine oxygen.

Substituent Modifications

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
  • Molecular Formula : C₉H₉BrF₂N₂O₃
  • Molecular Weight : 311.08 g/mol
  • Bromine and ester groups introduce steric hindrance and reduce solubility.
  • Status : Discontinued commercially, possibly due to synthesis challenges or instability .
GDC-2394 (NLRP3 Inhibitor)
  • Structure : Features a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-sulfonamide core with a basic amine substituent.
  • Key Improvements :
    • Amine group enhances solubility (log P reduced by ~1.5 units) and mitigates renal toxicity observed in earlier analogs .
    • Demonstrated potent NLRP3 inhibition (IC₅₀ < 100 nM) and favorable in vivo safety .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activity
Target Compound C₇H₁₀FN₂O₃S 6,6-dimethyl, sulfonyl fluoride 230.23 Covalent inhibitor; NLRP3 inhibition (preclinical)
Sulfonyl Chloride Analog C₆H₇ClN₂O₃S sulfonyl chloride 222.64 High reactivity; synthetic intermediate
Ethyl 3-Bromo-6,6-difluoro-carboxylate C₉H₉BrF₂N₂O₃ 3-bromo, 6,6-difluoro, ester 311.08 Discontinued; poor solubility
Imidazo-thiazine Derivatives Varies Imidazothiazine core ~250–300 Moderate antiradical activity (IC₅₀: 1.2–4.8 mM)

Research Findings and Implications

Solubility and Toxicity

  • The target compound’s dimethyl groups balance metabolic stability and solubility. In contrast, the difluoro-carboxylate analog’s ester group exacerbates hydrophobicity, contributing to its discontinuation .
  • GDC-2394’s amine substituent improved aqueous solubility (by ~10-fold) and reduced renal toxicity, highlighting the importance of polar functional groups in pharmacokinetic optimization .

Biological Activity

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The compound's chemical structure is characterized by a unique pyrazolo-oxazine framework with a sulfonyl fluoride functional group. Its molecular formula is C8H11FN2O3SC_8H_{11}FN_2O_3S and it has a molecular weight of 234.25 g/mol.

PropertyValue
Molecular FormulaC8H11FN2O3SC_8H_{11}FN_2O_3S
Molecular Weight234.25 g/mol
CAS Number2287315-12-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole ring followed by the introduction of the oxazine moiety and the sulfonyl fluoride group through specific sulfonation reactions. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl fluoride group may facilitate covalent modification of target proteins, leading to inhibition or modulation of enzymatic activities. Studies suggest that this compound may act as an enzyme inhibitor or receptor modulator, although detailed kinetic studies are necessary to elucidate its precise mechanisms .

Research Findings

Recent studies have explored the potential applications of this compound in various therapeutic areas:

  • Anticancer Activity : Preliminary investigations indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, analogues have been tested against CCRF-CEM leukemia cells with varying degrees of efficacy .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor for certain enzymes involved in metabolic pathways. Specific binding assays are required to determine its affinity and selectivity for these targets.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that modifications to the sulfonamide group can significantly impact the biological activity of the compound. For example, variations in substituents on the pyrazolo ring were correlated with enhanced enzyme inhibition .
  • Comparative Analysis : A comparative study involving structurally similar compounds highlighted that this compound exhibited superior activity in inhibiting specific targets compared to its analogues .

Q & A

Basic: What synthetic methodologies are effective for preparing 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride and its derivatives?

Methodological Answer:
The compound’s synthesis typically involves cyclization and functionalization strategies. For analogous pyrazolo-oxazine derivatives, key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates under acidic conditions to form the fused pyrazole-oxazine core .
  • Sulfonyl Fluoride Introduction : Utilizing sulfonyl fluoride precursors (e.g., sulfuryl chloride fluoride) via nucleophilic substitution at the oxazine ring’s 3-position .
  • Dimethyl Substitution Optimization : Incorporating dimethyl groups at the 6-position through alkylation or via pre-functionalized intermediates to enhance stability .
    Validation : Confirm regioselectivity using NMR (e.g., 1^1H, 13^{13}C, 19^{19}F) and monitor reaction progress via HPLC .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the dimethyl and sulfonyl fluoride groups. 19^{19}F NMR is essential for verifying sulfonyl fluoride integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused bicyclic system .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities, particularly in scaled-up syntheses .

Advanced: How can researchers address low aqueous solubility in pharmacokinetic studies?

Methodological Answer:
Low solubility, a common issue with lipophilic pyrazolo-oxazines, can be mitigated via:

  • Structural Modifications : Introduce hydrophilic groups (e.g., amines, hydroxyls) at non-critical positions. For example, improved solubility by adding basic amines to the sulfonamide group, reducing renal precipitation risks .
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
  • Computational Modeling : Predict solubility using SwissADME or similar tools to guide synthetic priorities .

Advanced: What structure-activity relationship (SAR) trends are observed for bioactivity modulation?

Methodological Answer:
SAR studies on pyrazolo-oxazine derivatives reveal:

  • Sulfonyl Fluoride Role : Enhances covalent binding to serine hydrolases or kinases, making it valuable for targeted inhibitor design .
  • Dimethyl Substitution : Improves metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Heterocyclic Fusion : The pyrazole-oxazine core increases rigidity, improving binding affinity to targets like NLRP3 ( ) or PDE4 () .
    Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:
Discrepancies often arise from assay conditions or off-target effects. Strategies include:

  • Orthogonal Assays : Validate hits using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cytokine release) assays. resolved NLRP3 activity conflicts by cross-validating in vitro and in vivo models .
  • Proteomic Profiling : Identify off-target interactions via chemical proteomics (e.g., activity-based protein profiling) .
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} curves to distinguish true activity from assay artifacts .

Advanced: What strategies mitigate toxicity risks observed in preclinical studies?

Methodological Answer:

  • Toxicity Profiling : Screen for hepatotoxicity (e.g., ALT/AST levels) and nephrotoxicity in rodent models. identified renal toxicity due to compound precipitation, addressed via solubility-enhancing modifications .
  • Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) that may cause toxicity .
  • Lipophilic Efficiency (LipE) Optimization : Balance potency and solubility by maintaining LipE >5, as demonstrated in to reduce off-target effects .

Advanced: How to design derivatives for selective enzyme inhibition (e.g., NLRP3 vs. PDE4)?

Methodological Answer:

  • Molecular Docking : Model interactions with NLRP3’s NACHT domain versus PDE4’s catalytic pocket to identify selectivity-determining residues .
  • Electrostatic Tuning : Modify sulfonyl fluoride’s electrophilicity to favor covalent binding with NLRP3 over PDE4’s non-covalent interactions .
  • Biochemical Selectivity Assays : Test inhibition against enzyme panels (e.g., Eurofins KinaseProfiler) to quantify selectivity .

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